
2-(Pyridin-4-YL)-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-4-YL)-1H-indole-3-carbonitrile is an organic compound that features a pyridine ring attached to an indole moiety with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-YL)-1H-indole-3-carbonitrile typically involves the reaction of 4-bromo-2-nitropyridine with indole-3-carbonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-4-YL)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Pyridin-4-YL)-1H-indole-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-4-YL)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-(Pyridin-4-YL)-4H-1,2,4-triazol-3-yl)benzoic acid: This compound has a similar pyridine ring structure but differs in the attached functional groups and overall molecular framework.
4-(2,6-Di(pyridin-4-YL)pyridin-4-YL)benzonitrile: Another compound with a pyridine ring, but with different substituents and applications.
Uniqueness
2-(Pyridin-4-YL)-1H-indole-3-carbonitrile is unique due to its specific combination of the pyridine and indole moieties, which imparts distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C14H9N3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-pyridin-4-yl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-12-11-3-1-2-4-13(11)17-14(12)10-5-7-16-8-6-10/h1-8,17H |
Clave InChI |
KRAFFNKODDPQTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


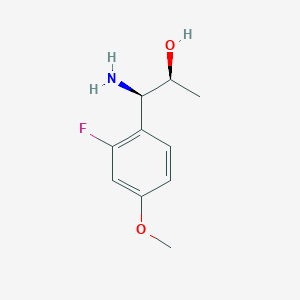
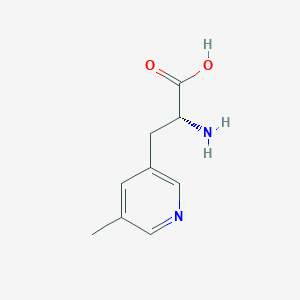
![3-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B13051824.png)



![1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13051845.png)
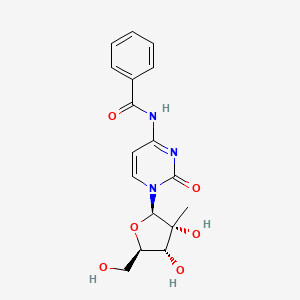
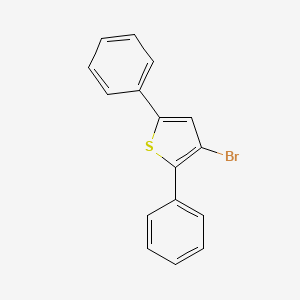
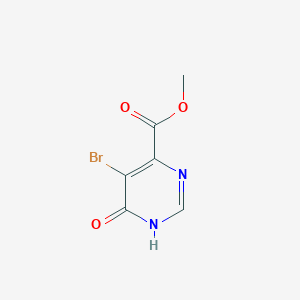

![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)
![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)

